3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H10BrNO2S and its molecular weight is 384.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.96156 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Nitrogen Heterocycles
The compound is utilized in synthesizing nitrogen heterocycles, which are crucial in medicinal chemistry for their biological activities. Skripskaya et al. (2013) demonstrated the synthesis of quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine using 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one, showing its utility in creating pharmacologically relevant structures (Skripskaya et al., 2013).
Antimicrobial Applications
The synthesis of novel thiazole, pyridone, and chromene derivatives bearing this compound has been explored for antimicrobial applications. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents through a variety of synthetic routes (Darwish et al., 2014).
Antimicrobial Coatings
El‐Wahab et al. (2014) investigated the antimicrobial activity of coumarin-thiazole derivatives when incorporated into polymers, particularly focusing on a derivative for use in antimicrobial polyurethane coatings. This study underscores the compound's application in enhancing the antimicrobial properties of surface coatings (El‐Wahab et al., 2014).
Biological Activity Enhancement
Research into the compound's derivatives has shown potential for biological activity enhancement. Merugu et al. (2020) synthesized derivatives through a one-pot multicomponent reaction, highlighting their antimicrobial activity and providing insights into their potential therapeutic applications (Merugu et al., 2020).
Synthesis of Coumarin Derivatives
The compound plays a significant role in the synthesis of coumarin derivatives with potential antimicrobial and antifungal activities. For example, Ansari and Khan (2017) utilized it in the preparation of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showcasing their antimicrobial potential (Ansari & Khan, 2017).
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2S/c19-13-7-5-11(6-8-13)15-10-23-17(20-15)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYXTDWTWIEHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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